molecular formula C12H14O4 B8677511 1-[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethan-1-one CAS No. 225927-73-1

1-[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethan-1-one

Cat. No. B8677511
M. Wt: 222.24 g/mol
InChI Key: CHFSNWQTXSTOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethan-1-one is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

225927-73-1

Product Name

1-[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethan-1-one

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-[3-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethanone

InChI

InChI=1S/C12H14O4/c1-8(13)9-3-4-11-12(5-9)16-10(6-14-2)7-15-11/h3-5,10H,6-7H2,1-2H3

InChI Key

CHFSNWQTXSTOSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCC(O2)COC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl acetamide (16.65 mol, 1.31 ml) was added slowly to anhydrous aluminum chloride (33.3 mmol, 4.44 g) at 0° C. in the presence of nitrogen and stirred for 30 min at a room temperature, and then, the titled compound prepared in Example 1 (3.77 mmol, 500 mg) was added slowly to the resulting mixture, followed by stirring for 15 min. Then, acetyl chloride (3.33 mmol, 0.28 ml) was added and stirred for 5 hours at a room temperature. Ice was added slowly to the mixture to destroy and remove the remaining aluminum chloride. The reaction mixture was neutralized with NaHCO3, extracted with ethylacetate, followed by removing the solvent. And then, the resultant was dried to prepare the titled compound (520 mg, 84%).
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three

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